![molecular formula C32H36O10 B1205496 4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid](/img/structure/B1205496.png)
4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid is a benzoate ester obtained by the formal condensation of the carboxy group of 4-[(2,4-dihydroxy-6-propylbenzoyl)oxy]-2-hydroxy-6-propylbenzoic acid with the 4-hydroxy group of 2,4-dihydroxy-6-pentylbenzoic acid (olivetolic acid) . It is isolated from the endophytic fungi Cytonaema and acts as an inhibitor of human cytomegalovirus protease . This compound has garnered attention due to its potential antiviral properties and its role as a protease inhibitor .
准备方法
4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid is synthesized through the fermentation of the endophytic fungus Cytonaema sp. The production involves solid-state fermentation, which is a method where the fungus is grown on a solid substrate without free-flowing water . The compound is then extracted and purified using techniques such as mass spectrometry and nuclear magnetic resonance . Industrial production methods are still under research, but the focus is on optimizing the yield and purity of the compound through biotechnological advancements .
化学反应分析
4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cytonic acid B can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .
科学研究应用
4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of benzoate esters in various chemical reactions.
Biology: It serves as a tool to investigate the role of endophytic fungi in producing bioactive compounds.
Medicine: This compound has shown potential as an antiviral agent, particularly against human cytomegalovirus and SARS-CoV-2 It is also being studied for its potential use in developing new antiviral drugs.
作用机制
4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid exerts its effects by inhibiting the activity of proteases, which are enzymes that break down proteins . Specifically, it targets the protease activity of human cytomegalovirus and SARS-CoV-2 . The compound binds to the active site of the protease, preventing it from cleaving its substrate and thereby inhibiting viral replication . This mechanism of action makes cytonic acid B a promising candidate for antiviral drug development .
相似化合物的比较
4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid is similar to other benzoate esters, such as cytonic acid A, which also exhibits antiviral properties . cytonic acid B is unique in its dual inhibitory activity against both human cytomegalovirus and SARS-CoV-2 proteases . Other similar compounds include:
Cytonic acid A: Another benzoate ester with antiviral properties.
Subglutinol A: An immunosuppressant compound with potential antiviral activity.
Colutellin A: Another immunosuppressant compound with potential antiviral activity.
This compound stands out due to its dual-target therapeutic approach, making it a valuable compound for further research and development .
属性
分子式 |
C32H36O10 |
|---|---|
分子量 |
580.6 g/mol |
IUPAC 名称 |
4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C32H36O10/c1-4-7-8-11-20-14-23(16-25(35)27(20)30(37)38)42-32(40)29-19(10-6-3)13-22(17-26(29)36)41-31(39)28-18(9-5-2)12-21(33)15-24(28)34/h12-17,33-36H,4-11H2,1-3H3,(H,37,38) |
InChI 键 |
NUJLMXRQKUYQKE-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC(=O)C3=C(C=C(C=C3O)O)CCC)CCC)O)C(=O)O |
规范 SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC(=O)C3=C(C=C(C=C3O)O)CCC)CCC)O)C(=O)O |
同义词 |
cytonic acid B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


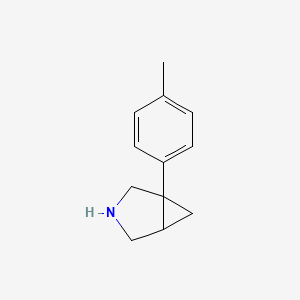
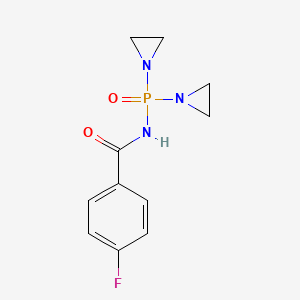
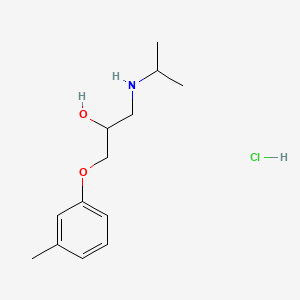

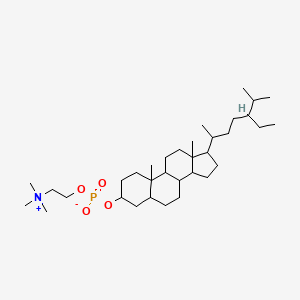
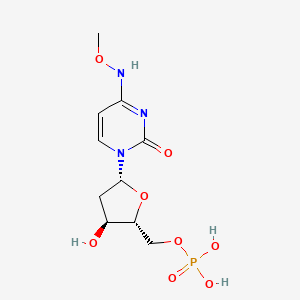
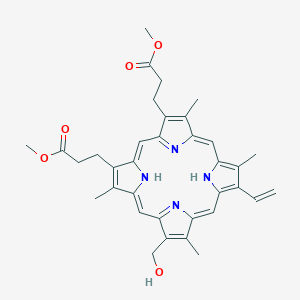

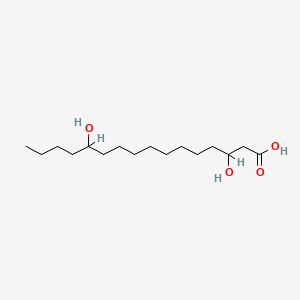
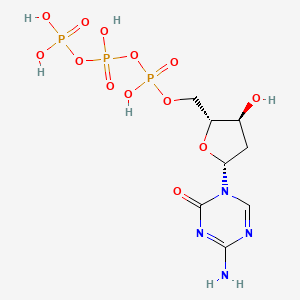
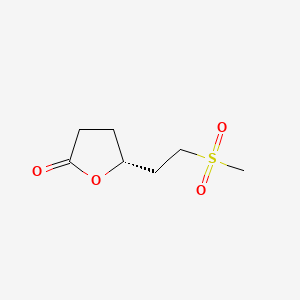
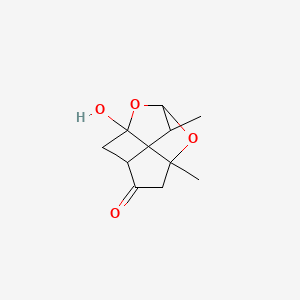
![11-Methyl-8-oxa-11-azatetracyclo[10.3.1.01,9.02,7]hexadeca-2(7),3,5-trien-6-ol](/img/structure/B1205434.png)

